2-Amino-4-hydroxy-5-methoxybenzoic acid
Overview
Description
2-Amino-4-hydroxy-5-methoxybenzoic acid is a chemical compound with the molecular formula C8H9NO41. It is used as a general reagent in the synthesis of various chemical compounds, including substituted isoquinolinonaphthyridines, quinazolinones, imidazobenzodiazepines, pyridoquinazolones, and polycyclic hexahydrobenzo [c] acridines1.
Synthesis Analysis
The specific synthesis process for 2-Amino-4-hydroxy-5-methoxybenzoic acid is not readily available in the searched resources. However, it is known to be used as a reagent in various synthesis processes1.Molecular Structure Analysis
The molecular structure of 2-Amino-4-hydroxy-5-methoxybenzoic acid consists of an aromatic benzene ring substituted with amino, hydroxy, and methoxy functional groups2. The InChI code for this compound is 1S/C8H9NO4.ClH/c1-13-7-2-4 (8 (11)12)5 (9)3-6 (7)10;/h2-3,10H,9H2,1H3, (H,11,12);1H3.
Chemical Reactions Analysis
The specific chemical reactions involving 2-Amino-4-hydroxy-5-methoxybenzoic acid are not detailed in the searched resources. However, it is known to be used as a reagent in the synthesis of various chemical compounds1.Physical And Chemical Properties Analysis
The physical form of 2-Amino-4-hydroxy-5-methoxybenzoic acid is a solid3. Its molecular weight is 219.623. The compound has a purity of 95%3.Scientific Research Applications
Synthesis and Chemical Structure
- 2-Amino-4-hydroxy-5-methoxybenzoic acid, an intermediate in various syntheses, can be obtained through specific chemical reactions. For instance, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a related compound, was synthesized from 4-amino-2-hydroxybenzoic acid, undergoing methylation, ethylation, and oxidation processes (Wang Yu, 2008).
Pharmaceutical Research
- In pharmaceutical contexts, similar compounds have been utilized in various research applications. For example, a study on an unnatural amino acid, incorporating elements like 5-amino-2-methoxybenzoic acid, showed potential for forming β-sheetlike hydrogen-bonded dimers, which could be relevant for peptide research (J. Nowick et al., 2000).
Biological Activities
- A derivative, 2-amino-3,4-dihydroxy-5-methoxybenzoic acid, isolated from Cyclocarya paliurus leaves, exhibited significant alpha-glucosidase and glycogen phosphorylase inhibitory activities. This indicates potential applications in metabolic and enzymatic studies (Jun Li et al., 2008).
Material Science and Nanotechnology
- In material science, related compounds like 4-hydroxy-3-methoxybenzoic acid have been used in the encapsulation of flavor molecules into layered inorganic nanoparticles, demonstrating controlled release applications (Mi-Mi Hong et al., 2008).
Thermodynamic Studies
- The thermodynamic properties of similar compounds, such as aminomethoxybenzoic acids, have been studied, which is critical in understanding their physical and chemical behavior under different conditions (M. Monte et al., 2010).
Enzyme Interactions
- Studies on enzyme interactions with compounds like 4-methoxybenzoate provide insights into enzymatic pathways and mechanisms, which could be relevant for understanding how 2-amino-4-hydroxy-5-methoxybenzoic acid interacts in biological systems (F. Bernhardt et al., 1973).
Safety And Hazards
2-Amino-4-hydroxy-5-methoxybenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation4. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area4. In case of contact with skin or eyes, it is recommended to wash with plenty of water and seek medical attention if irritation persists4.
Future Directions
2-Amino-4-hydroxy-5-methoxybenzoic acid can be used in the process to dye hair, and can also be used to prepare anti-cancer drug, gefitinib5.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or chemical databases.
properties
IUPAC Name |
2-amino-4-hydroxy-5-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,10H,9H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVFOUHGGVWJJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578706 | |
Record name | 2-Amino-4-hydroxy-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70578706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-hydroxy-5-methoxybenzoic acid | |
CAS RN |
63407-32-9 | |
Record name | 2-Amino-4-hydroxy-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70578706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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